Divergent Primary Mechanisms of Action in Adult Zebrafish Anxiety Model
In a direct head-to-head comparison, Isocarapanaubine (AIN1) demonstrated a primary mechanism of anxiolytic action distinct from the related indole alkaloid 18-β-hydroxy-3-epi-α-yohimbine (AIN2). In adult zebrafish, Isocarapanaubine's effect was confirmed to act via the GABAergic system, whereas AIN2 acted via the serotonergic pathway (5-HT3A) [1].
| Evidence Dimension | Primary Anxiolytic Mechanism of Action |
|---|---|
| Target Compound Data | GABAergic system |
| Comparator Or Baseline | 18-β-hydroxy-3-epi-α-yohimbine (AIN2): Serotonergic pathway (5-HT3A) |
| Quantified Difference | N/A (qualitative mechanistic differentiation) |
| Conditions | Adult Zebrafish (Danio rerio); administered at 4, 12, and 20 mg/kg doses. |
Why This Matters
This mechanistic divergence is critical for study design: selecting Isocarapanaubine over its analog allows for targeted investigation of GABAergic pathways without confounding serotonergic activity, ensuring specific pharmacological profiling.
- [1] Pinheiro, N. A. P., et al. (2025). Anxiolytic Effects of Indole Alkaloids From Rauvolfia ligustrina in Adult Zebrafish: Involvement of the GABAergic and 5-HT Systems. Chemistry & Biodiversity. DOI: 10.1002/cbdv.202500016. View Source
